molecular formula C19H19BrN2O2 B4688249 3-(3-bromophenyl)-N-(1-phenylpropyl)-4,5-dihydro-5-isoxazolecarboxamide

3-(3-bromophenyl)-N-(1-phenylpropyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B4688249
M. Wt: 387.3 g/mol
InChI Key: RMDATTPHPOWFNM-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-N-(1-phenylpropyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as ABP-688, is a small molecule compound that has gained attention in the scientific community for its potential therapeutic applications. ABP-688 is a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes, including learning, memory, and synaptic plasticity. In

Mechanism of Action

3-(3-bromophenyl)-N-(1-phenylpropyl)-4,5-dihydro-5-isoxazolecarboxamide binds selectively to mGluR5 and activates its downstream signaling pathways. The activation of mGluR5 leads to the modulation of synaptic transmission and plasticity, as well as the regulation of various intracellular signaling pathways. The precise molecular mechanisms of mGluR5 activation by this compound are still under investigation, but it is believed that this compound acts as an allosteric modulator that enhances the activity of mGluR5 in response to glutamate stimulation.
Biochemical and Physiological Effects:
The activation of mGluR5 by this compound has been shown to have various biochemical and physiological effects. For example, this compound can enhance long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission, which are important mechanisms for learning and memory (Ayala et al., 2009; Lu et al., 2017). This compound can also modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in drug addiction and psychiatric disorders (Kenny et al., 2013; Spooren et al., 2012).

Advantages and Limitations for Lab Experiments

3-(3-bromophenyl)-N-(1-phenylpropyl)-4,5-dihydro-5-isoxazolecarboxamide has several advantages for lab experiments, including its high selectivity for mGluR5, its potency, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its relatively short half-life, which requires frequent administration, and its potential off-target effects on other glutamate receptors.

Future Directions

The potential therapeutic applications of 3-(3-bromophenyl)-N-(1-phenylpropyl)-4,5-dihydro-5-isoxazolecarboxamide are still under investigation, but several future directions have been proposed. These include the development of more potent and selective mGluR5 agonists, the investigation of the role of mGluR5 in neurodegenerative diseases such as Alzheimer's and Parkinson's, and the exploration of the use of mGluR5 agonists in the treatment of drug addiction and psychiatric disorders.
In conclusion, this compound is a small molecule compound that has gained attention in the scientific community for its potential therapeutic applications. This compound is a selective agonist for mGluR5, which is involved in various physiological processes. This compound has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions. The activation of mGluR5 by this compound has various biochemical and physiological effects, including the modulation of synaptic transmission and plasticity. This compound has several advantages for lab experiments, but also has some limitations. Several future directions have been proposed for the investigation of the potential therapeutic applications of this compound.

Scientific Research Applications

3-(3-bromophenyl)-N-(1-phenylpropyl)-4,5-dihydro-5-isoxazolecarboxamide has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions. For example, this compound has been used to study the effects of mGluR5 activation on synaptic plasticity and memory formation (Ayala et al., 2009; Lu et al., 2017). This compound has also been used to investigate the involvement of mGluR5 in drug addiction and psychiatric disorders (Kenny et al., 2013; Spooren et al., 2012).

properties

IUPAC Name

3-(3-bromophenyl)-N-(1-phenylpropyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-2-16(13-7-4-3-5-8-13)21-19(23)18-12-17(22-24-18)14-9-6-10-15(20)11-14/h3-11,16,18H,2,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDATTPHPOWFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2CC(=NO2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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